Methyl 3-guanidino-4-methylbenzoate
Description
Contextualization within Guanidine-Containing Organic Compounds
Guanidine (B92328), with its formula HNC(NH2)2, is a strongly basic, nitrogen-rich functional group. wikipedia.orgbritannica.com Organic compounds containing this group, known as guanidines, are widespread in nature and have been the subject of extensive research due to their diverse biological activities. nih.govrsc.org The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, is highly stable due to resonance, which contributes to the chemical properties of these compounds. britannica.comresearchgate.net
Methyl 3-guanidino-4-methylbenzoate belongs to this broad class of guanidine-containing organic compounds. drugbank.com Its structure incorporates the characteristic guanidino group attached to a benzene (B151609) ring, which also bears a methyl group and a methyl ester. This combination of functional groups provides a unique chemical reactivity that is exploited in organic synthesis.
Historical Perspective of Guanidine Derivatives in Medicinal Chemistry
The history of guanidine derivatives in medicine is rich and dates back to the use of French lilac in medieval Europe to treat symptoms of diabetes, which was later found to contain the guanidine derivative galegine. wikipedia.org The discovery of the potent biological activities of guanidine compounds spurred further investigation into their therapeutic potential. tandfonline.com
Over the decades, a multitude of synthetic and natural guanidine derivatives have been developed and evaluated for a wide range of medicinal applications. nih.gov These include treatments for cancer, infectious diseases (bacterial, viral, fungal, and protozoal), diabetes, and cardiovascular conditions. nih.govjocpr.com The ability of the guanidinium group to interact with biological targets through hydrogen bonding and electrostatic interactions is a key factor in their therapeutic efficacy. researchgate.net
Significance of this compound as a Synthetic Precursor
The primary significance of this compound lies in its role as a synthetic precursor, most notably in the production of tyrosine kinase inhibitors. One prominent example is its use as an intermediate in the synthesis of Nilotinib, a drug used in the treatment of chronic myelogenous leukemia (CML). innospk.com
The synthesis of such complex pharmaceutical agents often involves multiple steps, and the availability of well-defined intermediates like this compound is crucial. A known synthetic route involves the guanidination of methyl 3-amino-4-methylbenzoate. google.com The resulting this compound can then be further modified in subsequent reactions to build the final drug molecule. For instance, a patent describes a process where a protected form of this compound is deprotected to yield the corresponding salt, which is a key intermediate. google.com
The ethyl ester analog, Ethyl 3-guanidino-4-methylbenzoate nitrate (B79036), also serves as a critical intermediate in Nilotinib synthesis, highlighting the importance of this structural motif. innospk.com
Overview of Current Research Trajectories and Academic Relevance
Current research involving guanidine-containing compounds continues to be an active area of investigation. Scientists are exploring new synthetic methodologies to create novel guanidine derivatives with enhanced biological activities and specificities. tandfonline.com The focus remains on developing new anticancer, antimicrobial, and antiviral agents. nih.gov
While direct research on this compound itself is often embedded within the larger context of synthesizing target molecules, its academic relevance is tied to the ongoing importance of the pharmaceuticals derived from it. The development of efficient and scalable syntheses for this precursor and its analogs is a key area of process chemistry research. Furthermore, the exploration of new reactions involving the guanidino group of this compound could lead to the discovery of novel molecular scaffolds with potential therapeutic applications.
Below is a table summarizing the key properties of this compound and its nitrate salt.
| Property | This compound | This compound nitrate |
| Molecular Formula | C10H13N3O2 nih.gov | C10H14N4O5 nih.gov |
| Molecular Weight | 207.23 g/mol nih.gov | 270.24 g/mol nih.gov |
| CAS Number | 1025716-98-6 nih.gov | 1025716-99-7 nih.gov |
| IUPAC Name | methyl 3-(diaminomethylideneamino)-4-methylbenzoate nih.gov | methyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1025716-98-6 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-(diaminomethylideneamino)-4-methylbenzoate |
InChI |
InChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13) |
InChI Key |
KUPZXJAHIUUBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl 3 Guanidino 4 Methylbenzoate
Direct Synthesis Strategies
Direct synthesis strategies for methyl 3-guanidino-4-methylbenzoate predominantly involve the guanylation of methyl 3-amino-4-methylbenzoate. This transformation is a critical step and can be accomplished using various guanylating agents and reaction conditions.
Guanylation Reactions of Methyl 3-amino-4-methylbenzoate
The introduction of the guanidino group onto the aromatic amine, methyl 3-amino-4-methylbenzoate, is a key transformation. Different reagents can be employed to achieve this, each with its own set of reaction conditions and outcomes.
A significant route for the synthesis of this compound involves the use of a protected guanylating agent, specifically bis-Boc-guanidinopyrazole. This method proceeds in a two-step sequence, beginning with the guanylation of methyl 3-amino-4-methylbenzoate to form a Boc-protected intermediate, followed by the deprotection of the protecting groups to yield the final product.
The initial step involves the reaction of methyl 3-amino-4-methylbenzoate with bis-Boc-guanidinopyrazole. This reaction results in the formation of methyl 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoate. Following the guanylation, the tert-butoxycarbonyl (Boc) protecting groups are removed. This is typically achieved by treating the protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, in a suitable solvent like 1,4-dioxane (B91453). This deprotection step yields the corresponding salt of this compound. google.com
Cyanamide (B42294) serves as a fundamental building block for the synthesis of guanidines. The guanylation of amines, including aromatic amines like methyl 3-amino-4-methylbenzoate, can be effectively carried out using cyanamide, often facilitated by a catalyst under specific reaction conditions.
An efficient method for the guanylation of a wide range of amines, including anilines, utilizes cyanamide in the presence of a catalytic amount of scandium(III) triflate [Sc(OTf)₃]. thieme-connect.com This reaction is typically performed in water at an elevated temperature, around 100 °C. thieme-connect.com The process is advantageous as it avoids the need for pre-activated guanylation reagents and can be effective for substrates that are soluble in aqueous media. thieme-connect.com The general procedure involves stirring the amine and cyanamide with a catalytic amount of scandium(III) triflate in water. thieme-connect.com For aromatic amines, this method has been shown to provide the corresponding guanidine (B92328) derivatives in moderate to excellent yields. thieme-connect.com While this specific reaction has been demonstrated on a variety of aniline (B41778) derivatives, it represents a viable and direct route for the synthesis of this compound from methyl 3-amino-4-methylbenzoate.
Formation of Salts for Synthetic Advantages
The isolation and purification of this compound are often facilitated by converting the free base into a salt. These crystalline salts generally exhibit improved stability and handling characteristics, which are advantageous for storage and subsequent synthetic steps.
The hydrochloride salt of this compound can be prepared as a direct consequence of the deprotection of a Boc-protected precursor. As mentioned in the bis-Boc-guanidinopyrazole mediated guanylation, the use of hydrochloric acid in a solvent such as 1,4-dioxane for the removal of the Boc groups from methyl 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoate directly yields this compound hydrochloride. google.com This one-pot deprotection and salt formation is an efficient method for obtaining the desired hydrochloride salt.
This compound nitrate (B79036) is a well-documented and important salt of the parent compound. nih.govchemscene.comsvaklifesciences.com It is recognized as a key starting material for the synthesis of Nilotinib, a tyrosine kinase inhibitor. innospk.com The formation of the nitrate salt is a critical step in the manufacturing process, often employed to ensure high purity and stability of the intermediate. innospk.com The process generally involves treating the free base of this compound with nitric acid. This acid-base reaction leads to the precipitation of the crystalline nitrate salt, which can then be isolated by filtration. The nitrate salt is a white crystalline powder. innospk.com
Trifluoroacetate (B77799) Salt Synthesis
The synthesis of the trifluoroacetate salt of this compound is a crucial step in its purification and handling. This process typically follows the formation of a protected guanidinyl intermediate.
One common route involves the reaction of methyl 3-amino-4-methylbenzoate with a guanidinylating agent such as bis-Boc-guanidinopyrazole. This reaction forms 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoic acid methyl ester. The subsequent removal of the Boc protecting groups is achieved by treatment with trifluoroacetic acid (TFA). This deprotection step yields the trifluoroacetate salt of this compound. google.com Another method describes using hydrochloric acid in a 1,4-dioxane solution for the deprotection, which would result in the corresponding hydrochloride salt. google.com
Optimization of Reaction Conditions
The efficiency and yield of the synthesis of this compound and its precursors are highly dependent on the reaction conditions. Optimization of solvents, catalysts, and bases, as well as temperature and pressure, is critical for a successful and scalable process.
Solvent System Optimization
The choice of solvent is pivotal in the synthesis of this compound and its precursors. Various solvents are employed depending on the specific reaction step.
For the initial esterification of 3-amino-4-methylbenzoic acid to methyl 3-amino-4-methylbenzoate, methanol (B129727) often serves as both a reactant and a solvent. In one procedure, thionyl chloride is added dropwise to a solution of the amino acid in anhydrous methanol, followed by reflux. chemicalbook.com
In the subsequent guanidinylation reaction, the choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. While specific solvents for the guanidinylation of methyl 3-amino-4-methylbenzoate are not detailed in the provided results, related syntheses of similar compounds utilize a range of solvents.
For the reduction of the corresponding nitro-compound, methyl 4-methyl-3-nitrobenzoate, to methyl 3-amino-4-methylbenzoate, methanol is a commonly used solvent in conjunction with a catalyst. chemicalbook.com
The following table summarizes the solvents used in the synthesis of precursors to this compound.
| Reaction Step | Solvent(s) | Purpose | Reference |
| Esterification of 3-amino-4-methylbenzoic acid | Methanol | Reactant and solvent | chemicalbook.com |
| Reduction of methyl 4-methyl-3-nitrobenzoate | Methanol | Solvent for hydrogenation | chemicalbook.com |
Catalyst and Base Selection
The selection of appropriate catalysts and bases is crucial for driving the synthetic reactions towards high yields and purity.
In the synthesis of the precursor methyl 3-amino-4-methylbenzoate from methyl 4-methyl-3-nitrobenzoate, hydrogenation is a key step. Raney Nickel is a commonly used catalyst for this reduction, carried out under hydrogen pressure. chemicalbook.com Another option for this reduction is the use of 5% Palladium on carbon (Pd/C).
For the esterification of 3-amino-4-methylbenzoic acid, a strong acid catalyst is typically required. Thionyl chloride is used to facilitate the reaction with methanol. chemicalbook.com Following the reaction, a base such as a saturated aqueous sodium bicarbonate (NaHCO3) solution is used to neutralize the excess acid and aid in the work-up process. chemicalbook.com
The following table outlines the catalysts and bases employed in the synthesis of precursors.
| Reaction Step | Catalyst/Base | Function | Reference |
| Reduction of methyl 4-methyl-3-nitrobenzoate | Raney Nickel | Hydrogenation catalyst | chemicalbook.com |
| Esterification of 3-amino-4-methylbenzoic acid | Thionyl Chloride | Acid catalyst | chemicalbook.com |
| Work-up of esterification | Sodium Bicarbonate (NaHCO3) | Neutralizing agent | chemicalbook.com |
Temperature and Pressure Control in Synthesis
Precise control of temperature and pressure is essential for optimizing reaction rates and minimizing side reactions.
In the hydrogenation of methyl 4-methyl-3-nitrobenzoate to methyl 3-amino-4-methylbenzoate using Raney Nickel, the reaction is conducted at a pressure of 50 psi for 8 hours. chemicalbook.com When using 5% Pd/C as the catalyst, the hydrogenation is performed at 48 psi of H2 for 24 hours.
The esterification of 3-amino-4-methylbenzoic acid is initially carried out in an ice bath to control the exothermic addition of thionyl chloride. Subsequently, the reaction mixture is refluxed for 4 hours to drive the reaction to completion. chemicalbook.com
Chemical Modifications and Derivatization Approaches
The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a variety of derivatives. The ester group is a primary target for such transformations.
Transformations of the Ester Group
The methyl ester group of this compound can undergo various chemical transformations to yield different functional groups. A common modification is the hydrolysis of the ester to the corresponding carboxylic acid. This is a fundamental transformation that can be achieved under acidic or basic conditions.
Another important transformation is amidation, where the ester is converted to an amide. This is a key step in the synthesis of certain tyrosine kinase inhibitors, where the this compound intermediate is coupled with an appropriate amine. For instance, the synthesis of imatinib (B729) involves an amidation step. google.com
Reactions Involving the Aromatic Ring
The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the electronic effects of its three substituents: the methyl group, the guanidino group, and the methyl ester group. The interplay of these groups dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
The guanidino group, with its nitrogen atoms, is a strong electron-donating group through resonance, and it activates the aromatic ring towards electrophilic attack. Similarly, the methyl group is also an activating group, albeit weaker, through an inductive effect. libretexts.orglibretexts.orgwikipedia.org Conversely, the methyl ester group is a deactivating group, withdrawing electron density from the ring. openstax.org
In electrophilic aromatic substitution, the activating groups (guanidino and methyl) direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgyoutube.comlibretexts.org The deactivating methyl ester group, on the other hand, directs incoming electrophiles to the meta position. openstax.org Given the positions of the existing substituents on this compound, the directing effects can be summarized as follows:
Guanidino group (at C3): Directs to C2, C4 (already substituted), and C6.
Methyl group (at C4): Directs to C3 (already substituted) and C5.
Methyl ester group (at C1): Directs to C3 (already substituted) and C5.
Considering these directing effects, the most likely positions for electrophilic attack are C2, C5, and C6. The strong activating effect of the guanidino group makes the positions ortho and para to it particularly susceptible to substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Reactivity |
| C2 | ortho to guanidino, meta to methyl ester | Activated |
| C5 | ortho to methyl, meta to guanidino and methyl ester | Activated |
| C6 | para to guanidino, meta to methyl | Highly Activated |
While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur under specific conditions, particularly if a good leaving group is present on the ring and is ortho or para to a strong electron-withdrawing group. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound itself, which lacks a suitable leaving group and is generally electron-rich, nucleophilic aromatic substitution is not a favored reaction pathway.
Guanidine Moiety Functionalization
The guanidine group in this compound is a versatile functional group that can undergo various chemical transformations, including acylation, alkylation, and cyclization reactions.
Acylation
The nitrogen atoms of the guanidine moiety can be acylated using various acylating agents, such as acid chlorides or anhydrides. researchgate.netcdnsciencepub.comcdnsciencepub.comnih.gov The reaction typically occurs at one or more of the nitrogen atoms, depending on the reaction conditions and the stoichiometry of the reagents. For instance, treatment with an acylating agent can lead to the formation of mono-, di-, or tri-acylguanidines. These reactions can be used to introduce a variety of functional groups or to protect the guanidine moiety during other synthetic transformations. researchgate.net
Alkylation
Similar to acylation, the guanidine group can be alkylated on its nitrogen atoms using alkyl halides or other alkylating agents. researchgate.netacs.orgepa.gov The degree of alkylation can be controlled by the choice of reagents and reaction conditions. lookchemmall.com This functionalization can alter the basicity and lipophilicity of the molecule.
Cyclization Reactions
The guanidine moiety is a key building block in the synthesis of various heterocyclic compounds, most notably pyrimidines. researchgate.netrsc.orgtandfonline.com By reacting this compound with 1,3-dicarbonyl compounds or their equivalents, it is possible to construct a pyrimidine (B1678525) ring fused or attached to the parent molecule. tandfonline.comacs.org For example, condensation with a β-diketone would lead to the formation of a substituted 2-aminopyrimidine (B69317) derivative. These cyclization reactions are often catalyzed by an acid or a base. oup.com Such transformations are valuable in medicinal chemistry for the generation of novel molecular scaffolds. nih.govrsc.orgnih.govresearchgate.net
Table 2: Potential Functionalization Reactions of the Guanidine Moiety
| Reaction Type | Reagent Class | Potential Product |
| Acylation | Acid chlorides, Anhydrides | N-Acylguanidine derivatives |
| Alkylation | Alkyl halides | N-Alkylguanidine derivatives |
| Cyclization | 1,3-Diketones, β-Ketoesters | Pyrimidine-fused or -linked derivatives |
Role As a Key Precursor in Advanced Pharmaceutical Intermediate Synthesis
Intermediate in Tyrosine Kinase Inhibitor (TKI) Synthesis Pathways
The compound serves as a cornerstone in the multi-step synthesis of TKIs, which are designed to interfere with specific signaling pathways that drive the proliferation of cancer cells.
Methyl 3-guanidino-4-methylbenzoate is a key building block in the production of Nilotinib, a second-generation TKI used to treat chronic myelogenous leukemia (CML). innospk.com In synthetic routes, either the methyl or the closely related ethyl ester of 3-guanidino-4-methylbenzoic acid is used. pharmaffiliates.com These precursors are typically prepared as salt forms, such as the nitrate (B79036) or chloride salt, to enhance their solubility for subsequent reactions. pharmaffiliates.com The guanidino group of the molecule is essential for the formation of the aminopyrimidine core of Nilotinib. innospk.com
The general properties of the nitrate salt form of the methyl and ethyl esters are summarized below.
| Property | This compound Nitrate | Ethyl 3-guanidino-4-methylbenzoate Nitrate |
| CAS Number | 1025716-99-7 chemscene.com | 641569-96-2 innospk.com |
| Molecular Formula | C₁₀H₁₄N₄O₅ nih.gov | C₁₁H₁₆N₄O₅ innospk.com |
| Molecular Weight | 270.24 g/mol nih.gov | 284.27 g/mol innospk.com |
| Appearance | White Crystalline Powder | White Crystalline Powder innospk.com |
| Purity | ≥98% chemscene.com | ≥99.0% innospk.com |
| Melting Point | Not specified | 199 °C innospk.com |
Note: Data is compiled from various chemical supplier and database entries.
The synthesis of Imatinib (B729), the first-generation TKI for CML, also employs a strategy involving the formation of a guanidine (B92328) followed by a cyclization reaction to create the essential aminopyrimidine ring. nih.gov However, the specific intermediate is different from the subject compound. In a documented synthesis route for Imatinib, a larger, pre-assembled molecule, N-(3-amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide, is reacted with cyanamide (B42294). innospk.com This forms the guanidino intermediate N-(3-guanidino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide, which then undergoes the same type of cyclization reaction as the Nilotinib precursor. innospk.com
Therefore, while this compound is not a direct precursor to Imatinib, the underlying chemical transformation—using a guanidino group to build the pyrimidine (B1678525) scaffold—is a shared and crucial strategy in the assembly of both the Imatinib and Nilotinib frameworks. pharmaffiliates.cominnospk.com
A critical step in the synthesis of both Nilotinib and Imatinib is the condensation of the guanidino intermediate with a pyrimidine ring precursor. pharmaffiliates.cominnospk.com The most common precursor used for this purpose is 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. pharmaffiliates.cominnospk.com
In this reaction, the guanidino group of this compound (in the Nilotinib pathway) attacks the enone system of the pyrimidine precursor. This is followed by an intramolecular cyclization and elimination of dimethylamine, which results in the formation of the stable, aromatic 2-aminopyrimidine (B69317) ring. This ring system, featuring a pyridine (B92270) substituent, is the core scaffold responsible for binding to the ATP-binding site of the Bcr-Abl kinase. The reaction is typically carried out in a high-boiling point solvent like n-butanol and may be facilitated by a base such as potassium tert-butoxide or sodium methoxide. pharmaffiliates.com This condensation is a powerful and efficient method for constructing the complex heterocyclic core of these important anticancer drugs.
Methodological Advancements in Pharmaceutical Intermediate Production
The industrial production of pharmaceutical intermediates like this compound is constantly evolving to improve efficiency, safety, and cost-effectiveness. Research and development efforts have led to several methodological advancements.
One significant advancement is the optimization of reaction conditions to enhance yield and purity while minimizing the formation of byproducts. For instance, in the synthesis of Nilotinib intermediates, moving away from the use of the nitrate salt of the guanidino-benzoate ester has been a key development. researchgate.net The use of ammonium (B1175870) nitrate in the synthesis is considered explosive on a larger scale, posing significant safety risks. researchgate.net The development of synthetic routes that utilize the hydrochloride or trifluoroacetate (B77799) salts of this compound offers better solubility and avoids the use of hazardous reagents. researchgate.net
The selection of solvents and bases is another area of advancement. Research has shown that using specific solvents like n-butanol or tert-butanol (B103910) and bases such as sodium hydroxide (B78521) can improve reaction yields and facilitate easier work-up procedures. researchgate.net These advancements are crucial for making the large-scale production of these vital pharmaceutical intermediates more sustainable and economically viable. google.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for Derivatives
General Principles of Guanidine (B92328) Moiety in Receptor Binding and Biological Function
The guanidine group, a key feature of methyl 3-guanidino-4-methylbenzoate, is a powerful tool in molecular recognition and drug design. researchgate.net At physiological pH, this group is protonated to form the guanidinium (B1211019) ion, which is a highly effective recognition motif for anionic substrates like carboxylate and phosphate (B84403) groups found in biological molecules. researchgate.net The planar, delocalized positive charge of the guanidinium ion allows it to form strong, bidentate hydrogen bonds and electrostatic interactions (salt bridges) with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in enzyme active sites or receptors. researchgate.netsci-hub.se
This ability to mimic the side chain of arginine makes the guanidine moiety a common feature in molecules designed to interact with enzymes that recognize arginine, such as trypsin-like serine proteases. researchgate.netnih.gov A common feature of synthetic inhibitors for proteases like urokinase-type plasminogen activator (uPA) is a guanidine moiety that can bind to the key aspartate residue (Asp189) in the S1 specificity pocket. sci-hub.se Beyond simple salt bridges, the guanidinium group can also participate in cation-π interactions with aromatic residues like tyrosine and tryptophan, further stabilizing the ligand-receptor complex. researchgate.netnih.gov These varied and strong non-covalent interactions make the guanidinium group a cornerstone in the design of specific enzyme inhibitors and receptor ligands. sci-hub.se
Table 1: Key Interactions of the Guanidinium Moiety in Biological Systems
| Interaction Type | Description | Target Residues/Groups |
| Salt Bridge (Ionic Bond) | Electrostatic attraction between the positive charge of the guanidinium ion and a negative charge. sci-hub.se | Aspartate (Asp), Glutamate (Glu), Phosphate groups |
| Hydrogen Bonding | Formation of multiple, strong hydrogen bonds, often in a bidentate ("fork-like") fashion. researchgate.net | Carboxylate groups, Phosphate groups, Carbonyl backbones |
| Cation-π Interaction | Non-covalent attraction between the positive charge of the guanidinium ion and the electron-rich face of an aromatic ring. researchgate.netnih.gov | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) |
Influence of Methyl and Benzoate (B1203000) Substituents on Derivative Activity
The methyl benzoate core provides a rigid scaffold that properly orients the functional guanidino group for optimal interaction with its target. The aromatic ring can engage in hydrophobic or π-π stacking interactions within the binding site. The position of the substituents on the ring is critical. In this compound, the meta position of the guanidine group and the para position of the methyl group relative to the ester define a specific spatial arrangement. Altering this arrangement would significantly impact how the molecule fits into a binding pocket.
Furthermore, the electronic properties of the benzoate ring can be tuned by adding or modifying substituents. stackexchange.com The methyl ester itself is an electron-withdrawing group, which influences the reactivity of the benzene (B151609) ring. stackexchange.com In the context of drug design, this ester could also act as a hydrogen bond acceptor or be subject to hydrolysis by esterase enzymes in the body. Studies on methyl benzoate analogs as DNA methylation inhibitors have shown that modifications to the ring's substituents can significantly alter biological activity. nih.gov
The 4-methyl group is a small, lipophilic substituent. Its primary influence is through steric and hydrophobic interactions. It can occupy a small hydrophobic pocket within the target protein, potentially increasing binding affinity and selectivity compared to an unsubstituted analog. Its position adjacent to the guanidine group can also influence the rotational freedom and preferred conformation of the guanidino-phenyl bond, indirectly affecting the presentation of the key binding group to the receptor.
Rational Design and Synthesis of Derivatives for Specific Molecular Targets
The structure of this compound strongly suggests its utility as a template for designing inhibitors of trypsin-like serine proteases. nih.govekb.eg These enzymes, which include thrombin, trypsin, urokinase-type plasminogen activator (uPA), and tissue-type plasminogen activator (tPA), play crucial roles in processes like blood coagulation and cancer metastasis. nih.govnih.gov They share a conserved S1 specificity pocket that contains a key aspartic acid residue at the bottom, making it highly complementary to basic side chains like arginine or lysine. sci-hub.se
The rational design of inhibitors based on this scaffold follows a clear principle: the positively charged guanidine group acts as an "arginine mimetic" to anchor the molecule in the S1 pocket via a salt bridge with the aspartate residue. sci-hub.senih.gov The rest of the molecule serves as a scaffold to enhance binding affinity and confer selectivity among the various homologous serine proteases. For example, the protease inhibitor camostat (B1201512) is hydrolyzed and its guanidinobenzoyl portion binds covalently to the active site serine (Ser195) of proteases like uPA and TMPRSS2. nih.gov
The design of new derivatives would involve:
Maintaining the Guanidine Group: This is essential for affinity towards the primary target class.
Modifying the Scaffold: The benzene ring can be replaced with other aromatic or heterocyclic systems to explore different binding pocket geometries.
Varying Substituents: The size, position, and electronic nature of substituents on the ring can be altered to improve selectivity. For instance, adding bulkier groups could prevent binding to proteases with smaller active sites, thereby increasing selectivity.
Synthesis of such derivatives typically involves the reaction of a corresponding aminobenzoate ester with a guanidinylating agent. researchgate.net
Table 2: Examples of Trypsin-like Serine Proteases as Targets for Guanidinobenzoate Derivatives
| Protease | Biological Function | Key S1 Pocket Residue |
| Trypsin | Digestion, Precursor Activation nih.gov | Asp189 |
| Thrombin | Blood Coagulation nih.govnih.gov | Asp189 |
| Urokinase (uPA) | Tissue Remodeling, Cancer Metastasis sci-hub.senih.gov | Asp189 |
| Factor Xa (fXa) | Blood Coagulation Cascade nih.gov | Asp189 |
| Plasmin | Fibrinolysis (clot dissolution) nih.govnih.gov | Asp189 |
Conformational Analysis and Stereochemical Considerations in Derivative Design
The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. For this compound and its derivatives, conformational analysis is key to understanding how they achieve a bioactive state. Important conformational factors include the rotation around the C-N bond linking the phenyl ring and the guanidine group, and the orientation of the methyl ester.
The relative positioning of these groups must allow the molecule to adopt a low-energy conformation that is complementary to the target's binding site. Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA), are valuable tools in this regard. nih.gov These techniques can model the steric and electrostatic fields of a series of compounds to predict their activity and guide the design of new derivatives with improved properties. nih.gov
While this compound itself is achiral, the introduction of chiral centers into its derivatives is a common strategy to enhance binding affinity and selectivity. ncats.io Introducing stereocenters, for example by modifying the core scaffold or adding chiral substituents, can lead to enantiomers with vastly different biological activities. This is because one enantiomer may fit optimally into a chiral receptor binding site, while the other fits poorly or not at all. Therefore, controlling the stereochemistry during the synthesis of advanced derivatives is essential for producing potent and selective therapeutic agents.
Preclinical Research Applications and Mechanistic Studies of Derived Compounds
In Vitro Cellular and Biochemical Investigations
In vitro studies are fundamental in characterizing the biochemical activity and cellular responses to novel compounds. For derivatives of Methyl 3-guanidino-4-methylbenzoate, these investigations have centered on their ability to inhibit key enzymes involved in cancer progression and to modulate cellular pathways that influence tumor growth and survival.
While specific data on the inhibition of MRK kinase by direct derivatives of this compound are not widely available in published literature, the broader class of guanidino-containing compounds has been evaluated against various kinases. For instance, Nilotinib, a well-known tyrosine kinase inhibitor for which this compound is an intermediate, potently inhibits the Bcr-Abl kinase. pharmgkb.org Furthermore, studies on other guanidinium (B1211019) derivatives have demonstrated inhibitory activity against different kinases. For example, novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives have been explored as potential DNA minor groove binders with anticancer activity. acs.org Guanidinobenzoatase, a trypsin-like enzyme associated with tumor cells, has also been a target of interest for guanidinobenzoate derivatives. nih.gov
Table 1: Enzyme Inhibition by Selected Guanidino-Containing Compounds
| Compound/Derivative Class | Target Enzyme | IC50/Activity | Reference |
| Nilotinib | Bcr-Abl Kinase | High affinity, selective binding | pharmgkb.org |
| Diaryl Guanidinium Derivatives | Ras/BRAF Pathway | Interference with pathway | nih.gov |
| Guanidinobenzoates | Guanidinobenzoatase | Competitive inhibition | nih.gov |
Note: Data for direct derivatives of this compound against MRK kinase are not specified in the available literature.
The response of cancer cells to treatment with derivatives of this compound is a key area of investigation. A significant focus has been on the ability of these compounds to sensitize tumor cells to radiation therapy. While direct evidence for this compound derivatives as radiosensitizers is limited, the general class of guanidine-containing compounds has shown promise. Radiosensitizers can enhance the killing effect of radiation on tumor cells by promoting DNA damage or inhibiting repair mechanisms. nih.gov For example, some compounds can induce G2/M phase cell cycle arrest, a phase in which cells are most sensitive to radiation. mdpi.com The potential for guanidinium-functionalized polymers to induce apoptosis in cancer cells further highlights a possible mechanism for enhancing therapeutic responses. nih.gov
Understanding the precise mechanism of action is critical for the development of targeted therapies. For derivatives of this compound, this involves identifying the specific protein activation pathways they modulate. Nilotinib, for instance, is known to inhibit the Hedgehog (Hh) signaling pathway by directly binding to Smoothened (SMO). curescience.orgescholarship.org This inhibition leads to a reduction in the expression of downstream targets like Gli-1, a key transcription factor in the Hh pathway. nih.gov Other guanidino-containing compounds have been shown to induce apoptosis through mitochondrial-mediated pathways and to interfere with signaling cascades such as the PI3K/Akt and Ras/BRAF pathways. nih.govnih.gov
In Vivo Animal Model Evaluations of Derivatives
Following promising in vitro results, the evaluation of derived compounds in animal models of human disease is a critical next step. These studies provide insights into the efficacy and pharmacodynamics of the compounds in a whole-organism context.
The in vivo efficacy of Nilotinib, a key derivative, has been demonstrated in orthotopic medulloblastoma models. escholarship.orgnih.govbiorxiv.org Medulloblastoma is the most common malignant brain tumor in children, and the Hedgehog pathway is frequently dysregulated in one of its molecular subgroups. nih.gov In preclinical studies using mouse xenograft models of Hh-dependent medulloblastoma, Nilotinib treatment led to a significant reduction in tumor growth compared to control groups. nih.gov These findings support the therapeutic potential of targeting the Hh pathway with guanidino-containing compounds in this and other Hh-dependent cancers.
Table 2: In Vivo Efficacy of Nilotinib in a Medulloblastoma Xenograft Model
| Treatment Group | Outcome | Finding | Reference |
| Nilotinib | Tumor Growth | Significant reduction in tumor volume | nih.gov |
| Vehicle (Control) | Tumor Growth | Progressive tumor growth | nih.gov |
| Nilotinib | Gli-1 mRNA Expression | Significant reduction in tumor tissue | nih.gov |
Pharmacodynamic (PD) biomarkers are used to measure the biological effects of a drug and to establish a relationship between drug exposure and target engagement. nih.gov In preclinical studies of Nilotinib, a key pharmacodynamic endpoint is the modulation of the Hedgehog signaling pathway. This is often assessed by measuring the expression of downstream targets such as Gli-1 mRNA in tumor tissue. nih.gov A reduction in Gli-1 levels following treatment provides evidence of target engagement and pathway inhibition. Additionally, in studies exploring the effects of Nilotinib in models of Parkinson's disease, changes in the levels of dopamine (B1211576) metabolites like DOPAC and HVA, as well as alpha-synuclein, have been used as pharmacodynamic markers. nih.gov The identification of robust and reliable PD biomarkers is essential for guiding the clinical development of novel therapeutics derived from this compound. eurekaselect.comyoutube.com
Investigation of Radiosensitization Effects
While direct preclinical research on the radiosensitization effects of compounds specifically derived from this compound is not extensively documented in publicly available literature, studies on structurally related guanidinobenzoate derivatives, such as nafamostat (B1217035) mesilate, provide significant insights into potential mechanisms of action. These studies suggest that derivatives of this compound could plausibly enhance the efficacy of radiotherapy by targeting key cellular pathways involved in radiation resistance.
Mechanistic Insights from a Structurally Related Compound
Nafamostat mesilate, a synthetic serine protease inhibitor with a guanidinobenzoyl moiety, has been investigated for its ability to sensitize cancer cells to ionizing radiation. Research has shown that it can enhance the radiosensitivity of certain cancer cell lines, offering a model for how derivatives of this compound might function.
A key mechanism identified is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov Ionizing radiation is known to activate NF-κB, which in turn promotes the expression of genes involved in cell survival, proliferation, and inflammation, thereby contributing to radioresistance. nih.gov By inhibiting NF-κB activation, nafamostat mesilate can counteract this protective response, leaving cancer cells more vulnerable to the damaging effects of radiation. nih.govnih.gov
In preclinical studies involving colorectal and gallbladder cancer cells, treatment with nafamostat mesilate was found to suppress radiation-induced NF-κB activity. nih.govnih.gov This inhibition led to an enhanced antitumor effect of radiotherapy. nih.gov Furthermore, nafamostat mesilate was observed to reduce the invasive ability of cancer cells that can be induced by radiation by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9). nih.gov
These findings suggest that a primary mechanism for radiosensitization by guanidinobenzoate derivatives involves the modulation of the NF-κB pathway. This interference with a critical cell survival pathway appears to be a promising strategy to overcome radioresistance in cancer cells.
Detailed Research Findings
Preclinical investigations into nafamostat mesilate have provided data on its radiosensitizing effects in various cancer models.
Interactive Data Table: Preclinical Radiosensitization Effects of Nafamostat Mesilate
| Cell Line/Tumor Model | Cancer Type | Key Findings | Reference |
| Colorectal Cancer Cells | Colorectal Cancer | Enhanced radiosensitivity; Reduced radiation-induced invasion; Downregulation of MMP-2/-9 activity. | nih.gov |
| Gallbladder Cancer Cells | Gallbladder Cancer | Enhanced antitumor action of radiotherapy; Inhibition of radiation-induced NF-κB activity. | nih.gov |
| Pancreatic Cancer Model | Pancreatic Cancer | Suppressed radiation-induced NF-κB activity in a mouse model. | nih.gov |
| Colon Cancer Cell Line Model | Colon Cancer | Exerted antitumor action by suppressing radiation-induced NF-κB activity in a mouse model. | nih.gov |
These studies collectively highlight the potential of targeting the NF-κB pathway with guanidinobenzoate derivatives to improve the outcomes of radiotherapy. While direct evidence for this compound derivatives is pending, the mechanistic precedent set by nafamostat mesilate provides a strong rationale for their investigation as potential radiosensitizing agents.
Analytical and Characterization Techniques in Methyl 3 Guanidino 4 Methylbenzoate Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of "Methyl 3-guanidino-4-methylbenzoate" by providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. ¹H NMR, in particular, provides information about the number, environment, and connectivity of hydrogen atoms (protons) within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Multiplet | 3H |
| Ester OCH₃ | 3.8 - 3.9 | Singlet | 3H |
| Ring CH₃ | 2.3 - 2.5 | Singlet | 3H |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The exact mass of "this compound" is reported as 207.100776666 Da. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used for structural elucidation by fragmenting precursor ions and analyzing the resulting product ions. Predicted collision cross-section (CCS) values for various adducts of "this compound" have been calculated, which can aid in its identification. uni.lu For example, the predicted CCS for the [M+H]⁺ adduct is 145.8 Ų. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 208.10805 | 145.8 |
| [M+Na]⁺ | 230.08999 | 152.6 |
| [M-H]⁻ | 206.09349 | 150.4 |
| [M+NH₄]⁺ | 225.13459 | 164.2 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
While a specific IR spectrum for "this compound" is not available, spectra for related compounds like "Methyl 4-methylbenzoate" and "Methyl 3-methoxy-4-nitrobenzoate" can be used for comparison. nist.govchemicalbook.com Key characteristic absorption bands for "this compound" would be expected for the C=O of the ester, the C=N and N-H bonds of the guanidino group, and the C-H bonds of the aromatic ring and methyl groups.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating "this compound" from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. rsc.org An HPLC method for a related compound, 4'-Carbomethoxyphenyl 4-guanidinobenzoate mesylate, utilized a C8 column with a mobile phase of methanol (B129727), ammonium (B1175870) acetate, triethylamine, and glacial acetic acid, with UV detection at 266 nm. researchgate.net A similar system could likely be adapted for the analysis of "this compound" to assess its purity and monitor reaction progress. The method demonstrated good linearity and sensitivity for the related compound. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This makes it an ideal technique for detecting and quantifying trace-level impurities in pharmaceutical substances. shimadzu.comrsc.org The development of LC-MS/MS methods is crucial for identifying potential genotoxic impurities and ensuring the safety of active pharmaceutical ingredients. rsc.orgchromatographyonline.com In the context of "this compound," which is noted as an impurity of Nilotinib, LC-MS/MS would be the method of choice for its trace analysis. svaklifesciences.com The high sensitivity of this technique allows for the detection of impurities at very low concentrations, often in the nanogram per milliliter (ng/mL) range. researchgate.net
The rigorous identification and characterization of synthetic compounds are foundational to modern chemical research and development. In the context of this compound, a key intermediate in various synthetic pathways, a suite of analytical techniques is employed to ensure its identity, purity, and structural integrity. Among these, Thin Layer Chromatography (TLC) and elemental analysis serve as fundamental tools for reaction monitoring and quantitative verification of the compound's composition.
Analytical and Characterization Techniques
Thin Layer Chromatography (TLC) is an indispensable and cost-effective analytical method frequently utilized in organic synthesis to qualitatively monitor the progress of a chemical reaction. This technique allows for the rapid separation of compounds in a mixture, providing a visual assessment of the consumption of starting materials and the formation of products over time.
In the synthesis of this compound, which can be prepared from Methyl 3-amino-4-methylbenzoate, TLC is the primary method for tracking the conversion. google.com A small aliquot of the reaction mixture is spotted onto a TLC plate, typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. For compounds like guanidinobenzoate derivatives, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. nih.gov
The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase moves up the plate by capillary action, and as it passes the initial spot, it dissolves the mixture and carries it up the plate. Different compounds travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.
The position of each compound on the developed chromatogram is identified by its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the R_f values of the spots from the reaction mixture to those of the starting material and the expected product, a researcher can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate a successful transformation.
For visualization, compounds containing a chromophore, such as the benzene (B151609) ring in this compound, can be observed under UV light at 254 nm.
Below is a representative data table illustrating how TLC data would be presented for monitoring the synthesis of this compound.
| Time (hours) | Starting Material Spot (R_f) | Product Spot (R_f) | Observations |
| 0 | 0.65 | - | A single spot corresponding to the starting material is observed. |
| 2 | 0.65 | 0.40 | A faint product spot appears, while the starting material spot remains intense. |
| 4 | 0.65 | 0.40 | The intensity of the product spot has increased, and the starting material spot has diminished. |
| 6 | - | 0.40 | The starting material spot is no longer visible, indicating the reaction is complete. |
| This is a representative table. Actual R_f values would depend on the specific TLC conditions used. |
Elemental analysis is a crucial quantitative technique used to determine the elemental composition of a pure organic compound. This method provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as strong evidence for the compound's identity and purity.
For this compound, the molecular formula is C₁₀H₁₃N₃O₂. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of this compound is 207.23 g/mol . nih.gov
The theoretical percentages of carbon, hydrogen, nitrogen, and oxygen are determined as follows:
Carbon (C): (10 * 12.01) / 207.23 * 100% = 57.96%
Hydrogen (H): (13 * 1.01) / 207.23 * 100% = 6.32%
Nitrogen (N): (3 * 14.01) / 207.23 * 100% = 20.28%
Oxygen (O): (2 * 16.00) / 207.23 * 100% = 15.44%
In a research setting, a sample of the synthesized this compound would be sent for elemental analysis. The results would be presented in a format similar to the table below, comparing the "calculated" (theoretical) values with the "found" (experimental) values. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental composition.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 57.96 | 57.92 |
| Hydrogen (H) | 6.32 | 6.35 |
| Nitrogen (N) | 20.28 | 20.25 |
| This is a representative table. The "Found" values are hypothetical examples illustrating a typical result. |
For the nitrate (B79036) salt of the compound, this compound nitrate, the molecular formula is C₁₀H₁₄N₄O₅, with a molecular weight of 270.24 g/mol . nih.gov The theoretical elemental composition would be calculated based on this different formula.
Intellectual Property and Patent Landscape Analysis
Patent Literature Governing Synthesis Routes of Methyl 3-guanidino-4-methylbenzoate
The synthesis of this compound is a well-documented process in patent literature, primarily in the context of its role as a crucial building block for tyrosine kinase inhibitors (TKIs) such as imatinib (B729) and nilotinib. The most common synthetic route involves the guanidinylation of a methyl 3-amino-4-methylbenzoate precursor.
A prominent method described in patent literature involves the reaction of methyl 3-amino-4-methylbenzoate with a guanidinylating agent. For instance, patent TW202128641A discloses a synthesis pathway where methyl 3-amino-4-methylbenzoate undergoes a reaction with bis-Boc-guanidinopyrazole to yield 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoic acid methyl ester. gabionline.net Subsequent deprotection of the Boc groups with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, affords the desired this compound salt. gabionline.net
Another patented approach, detailed in CN101928277B, describes the formation of the hydrochloride salt of the related 3-guanidino-4-methylbenzoic acid through the reaction of 3-amino-4-methylbenzoic acid with cyanamide (B42294) under acidic conditions. drugpatentwatch.com This method highlights a cost-effective and scalable process suitable for industrial production. drugpatentwatch.com Similarly, international patent application WO 2015/087343 A2 outlines a process where Methyl 3-amino-4-methylbenzoate is reacted with cyanamide in the presence of concentrated hydrochloric acid in ethanol (B145695) to produce this compound hydrochloride. congress.gov
These patented synthesis routes are pivotal for companies involved in the production of generic versions of TKI drugs, as they provide established and efficient methods for producing a key intermediate. The choice of reagents and reaction conditions is often optimized to ensure high yield, purity, and cost-effectiveness on a large scale.
Table 1: Patented Synthesis Routes for this compound and Related Compounds
| Patent/Application | Starting Material | Guanidinylating Agent | Product | Key Features |
| TW202128641A | Methyl 3-amino-4-methylbenzoate | bis-Boc-guanidinopyrazole | Methyl 3-(2,3-bis(tert-butoxycarbonyl)guanidino)-4-methylbenzoate | Use of a protected guanidinylating agent requiring a subsequent deprotection step. gabionline.net |
| CN101928277B | 3-amino-4-methylbenzoic acid | Cyanamide | 3-guanidino-4-methylbenzoic acid hydrochloride | A direct and economical route to the hydrochloride salt of the benzoic acid derivative. drugpatentwatch.com |
| WO 2015/087343 A2 | Methyl 3-amino-4-methylbenzoate | Cyanamide | This compound hydrochloride | A scalable process using readily available reagents. congress.gov |
Patent Applications for Novel Derivatives and Their Pharmaceutical Applications
While this compound is primarily known as an intermediate, the guanidino functional group is a key pharmacophore in various therapeutically active molecules. Patent literature reveals a continuous interest in developing novel guanidine (B92328) derivatives for a wide range of pharmaceutical applications.
Although specific patents for novel derivatives of this compound are not extensively publicized, the broader class of guanidine derivatives is a fertile ground for innovation. For example, patent US4021472A describes novel guanidinobenzoic acid derivatives with potent inhibitory activities against proteolytic enzymes like plasmin and trypsin, highlighting their potential as pharmaceuticals. google.com Similarly, Japanese patent JPS57203065A discloses guanidine derivatives for controlling gastric acid secretion. google.com
More recent patent applications continue to explore the therapeutic potential of guanidino-containing compounds. For instance, a patent highlight discusses the preparation of novel pyrazolyl guanidine derivatives as F1F0-ATPase inhibitors for potential use in treating immune disorders, inflammatory conditions, and cancer. nih.gov This demonstrates the ongoing efforts to discover new pharmaceutical applications for compounds containing the guanidine moiety.
The pharmaceutical applications of compounds derived from or related to this compound are primarily centered on their use in the synthesis of TKIs. Imatinib, for which this compound is an intermediate, is used to treat chronic myeloid leukemia (CML) and other cancers. gabionline.net Nilotinib, another TKI synthesized via a related intermediate, is also a key drug for CML. google.com The therapeutic efficacy of these final drug products underscores the importance of their intermediates.
Table 2: Pharmaceutical Applications of Guanidine-Containing Compounds
| Compound Class | Therapeutic Target/Application | Relevant Patent Information |
| Guanidinobenzoic acid derivatives | Proteolytic enzyme inhibition (plasmin, trypsin) | US4021472A discloses novel derivatives with potential pharmaceutical use. google.com |
| Guanidine derivatives | Gastric acid secretion control | JPS57203065A describes their manufacture and pharmaceutical compositions. google.com |
| Pyrazolyl guanidine derivatives | F1F0-ATPase inhibition (potential for immune disorders, cancer) | A patent highlight details the preparation of these novel compounds. nih.gov |
| Imatinib and Nilotinib | Bcr-Abl tyrosine kinase inhibition (for CML) | The synthesis of these drugs relies on intermediates like this compound. gabionline.netgoogle.com |
Freedom-to-Operate Analysis for Research and Development
A freedom-to-operate (FTO) analysis is a critical step for any company planning to research, develop, or commercialize a product in the pharmaceutical space. scienceopen.comsagaciousresearch.com It involves determining whether a proposed product or process infringes on the existing intellectual property rights of third parties. scienceopen.com For a key intermediate like this compound, an FTO analysis is particularly crucial for generic drug manufacturers.
The primary concern for a generic manufacturer would be to ensure that their synthesis method for this compound does not infringe upon any active patents. This involves a thorough review of the patent landscape, including patents covering specific synthesis routes, reagents, and reaction conditions. congress.gov The analysis must also consider process patents for the final drug product that may indirectly cover the synthesis of the intermediate. congress.gov
For companies looking to develop novel derivatives of this compound, the FTO analysis would need to be broader. It would involve searching for patents that claim similar chemical structures or compounds with related therapeutic applications. The goal is to minimize the risk of future litigation and ensure a clear path to market. sagaciousresearch.com
The complexity of the patent landscape for pharmaceuticals, often characterized by "patent thickets" of overlapping claims, can make FTO analysis challenging. gabionline.net Companies must navigate patents covering not only the active pharmaceutical ingredient (API) but also its various forms, formulations, and methods of use. congress.gov A comprehensive FTO analysis for research and development involving this compound would therefore require careful consideration of the specific intended use and the relevant patent jurisdictions.
Strategic Importance of this compound in Pharmaceutical Patent Portfolios
The strategic importance of this compound in pharmaceutical patent portfolios is intrinsically linked to its role as a key intermediate for high-value drugs. For originator companies, securing patent protection for key intermediates can be a strategic move to extend the effective market exclusivity of their blockbuster drugs. nih.gov By patenting efficient and scalable synthesis routes for intermediates like this compound, they can create additional barriers to entry for generic competitors. nih.gov
This practice, sometimes referred to as "strategic patenting," can involve filing for secondary patents on various aspects of the manufacturing process. gabionline.netnih.gov From the perspective of the patent holder, this is a legitimate way to protect their investment in research and development. congress.gov
For generic pharmaceutical companies, the patent landscape around such key intermediates is of paramount strategic importance. A thorough understanding of the existing patents is essential for developing non-infringing synthesis routes and for challenging the validity of existing patents. iiprd.com The ability to produce a key intermediate like this compound cost-effectively and without infringing on existing patents is a significant competitive advantage in the generic drug market. brookings.edu
The presence of this intermediate in the supply chain of major pharmaceutical products also has strategic implications for supply chain management and national security, as disruptions in the availability of key starting materials and intermediates can lead to drug shortages. brookings.edu Therefore, the intellectual property and manufacturing know-how associated with this compound are valuable assets within the broader pharmaceutical industry.
Q & A
Q. What are the established synthetic routes for Methyl 3-guanidino-4-methylbenzoate, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a guanidine group to a methyl benzoate backbone. A common approach is nucleophilic substitution or condensation reactions using protected guanidine derivatives. For example, methyl 3-amino-4-methylbenzoate can react with cyanamide derivatives under acidic conditions, followed by deprotection . Key factors affecting yield include:
- Temperature control : Reactions often require reflux in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to activate the carbonyl group for nucleophilic attack.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is critical for isolating high-purity product .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the guanidino group’s integration (δ 6.5–8.0 ppm for NH protons) and ester carbonyl resonance (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 223.1084 for C₁₀H₁₃N₂O₂⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the guanidino group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates charge distribution and frontier molecular orbitals to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulates solvation effects in aqueous or organic media to predict stability and aggregation behavior.
- PubChem Data : Cross-references experimental properties (e.g., logP, pKa) with computed descriptors to validate models .
Q. What strategies resolve contradictory biological activity data in studies involving this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound results .
- Structural Analog Comparison : Test derivatives (e.g., ethyl ester or nitro-substituted analogs) to isolate the guanidino group’s contribution .
Q. What experimental designs optimize the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Guanidino groups are prone to hydrolysis at extremes (pH <3 or >10) .
- Light/Temperature Sensitivity : Store samples in amber vials at -20°C and assess decomposition kinetics via accelerated stability testing .
- Chelation Effects : Add EDTA to buffers to mitigate metal-catalyzed oxidation .
Application-Oriented Questions
Q. How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs with modified esters (e.g., ethyl or benzyl) or substituted guanidines to assess binding affinity changes .
- Enzyme Inhibition Assays : Test against serine proteases (e.g., trypsin) to evaluate competitive inhibition via guanidino-arginine mimicry .
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., integrins or GPCRs) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- LC-MS/MS Sensitivity : Employ MRM (multiple reaction monitoring) modes to detect sub-ppm impurities (e.g., unreacted starting materials) .
- Ion Suppression : Use matrix-matched calibration standards to correct for signal suppression in complex biological samples .
- Isotopic Labeling : Synthesize C-labeled internal standards for precise quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
